1-(4-Methoxyphenyl)-2-(4-nitrophenyl)ethan-1-one
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Overview
Description
1-(4-Methoxyphenyl)-2-(4-nitrophenyl)ethan-1-one is an organic compound that belongs to the class of aromatic ketones It features a methoxy group attached to one phenyl ring and a nitro group attached to another phenyl ring, connected by an ethanone bridge
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 1-(4-Methoxyphenyl)-2-(4-nitrophenyl)ethan-1-one typically involves the following steps:
Friedel-Crafts Acylation: The reaction between 4-methoxybenzene and 4-nitrobenzoyl chloride in the presence of a Lewis acid catalyst such as aluminum chloride (AlCl3) can yield the desired ketone.
Reaction Conditions: The reaction is usually carried out in an anhydrous solvent like dichloromethane at low temperatures to control the reaction rate and improve yield.
Industrial Production Methods
Industrial production methods for this compound would likely involve optimization of the above synthetic route to maximize yield and purity while minimizing costs and environmental impact. This could include the use of continuous flow reactors and advanced purification techniques.
Chemical Reactions Analysis
Types of Reactions
1-(4-Methoxyphenyl)-2-(4-nitrophenyl)ethan-1-one can undergo various chemical reactions, including:
Reduction: The nitro group can be reduced to an amino group using reducing agents such as hydrogen gas with a palladium catalyst or iron in acidic conditions.
Oxidation: The methoxy group can be oxidized to a hydroxyl group using oxidizing agents like potassium permanganate.
Substitution: The aromatic rings can undergo electrophilic substitution reactions, such as nitration, sulfonation, or halogenation.
Common Reagents and Conditions
Reduction: Hydrogen gas with palladium on carbon (Pd/C) or iron powder in hydrochloric acid.
Oxidation: Potassium permanganate (KMnO4) in acidic or basic medium.
Substitution: Nitrating mixture (HNO3/H2SO4), sulfuric acid (H2SO4), or halogens (Cl2, Br2) in the presence of a Lewis acid catalyst.
Major Products
Reduction: 1-(4-Methoxyphenyl)-2-(4-aminophenyl)ethan-1-one.
Oxidation: 1-(4-Hydroxyphenyl)-2-(4-nitrophenyl)ethan-1-one.
Substitution: Various substituted derivatives depending on the substituent and position of substitution.
Scientific Research Applications
Chemistry: Used as an intermediate in organic synthesis for the preparation of more complex molecules.
Biology: Potential use in the study of enzyme-catalyzed reactions involving aromatic ketones.
Medicine: Investigated for its potential pharmacological properties, such as anti-inflammatory or antimicrobial activities.
Industry: Utilized in the production of specialty chemicals and materials with specific properties.
Mechanism of Action
The mechanism of action of 1-(4-Methoxyphenyl)-2-(4-nitrophenyl)ethan-1-one would depend on its specific application. For example, if used as a pharmacological agent, it might interact with specific molecular targets such as enzymes or receptors, modulating their activity through binding interactions. The exact pathways involved would require detailed biochemical studies.
Comparison with Similar Compounds
Similar Compounds
1-(4-Methoxyphenyl)-2-phenylethan-1-one: Lacks the nitro group, which may result in different reactivity and applications.
1-(4-Nitrophenyl)-2-phenylethan-1-one:
1-(4-Methoxyphenyl)-2-(4-chlorophenyl)ethan-1-one: Contains a chloro group instead of a nitro group, leading to different chemical behavior.
Uniqueness
1-(4-Methoxyphenyl)-2-(4-nitrophenyl)ethan-1-one is unique due to the presence of both methoxy and nitro groups, which confer distinct electronic and steric properties. These functional groups can influence the compound’s reactivity, making it a valuable intermediate in organic synthesis and a potential candidate for various applications in research and industry.
Properties
CAS No. |
20765-22-4 |
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Molecular Formula |
C15H13NO4 |
Molecular Weight |
271.27 g/mol |
IUPAC Name |
1-(4-methoxyphenyl)-2-(4-nitrophenyl)ethanone |
InChI |
InChI=1S/C15H13NO4/c1-20-14-8-4-12(5-9-14)15(17)10-11-2-6-13(7-3-11)16(18)19/h2-9H,10H2,1H3 |
InChI Key |
QZRYDWIIQOTRSV-UHFFFAOYSA-N |
Canonical SMILES |
COC1=CC=C(C=C1)C(=O)CC2=CC=C(C=C2)[N+](=O)[O-] |
Origin of Product |
United States |
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